(2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS 378-17-6): A Technical Guide for Advanced Drug Discovery and Development
(2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS 378-17-6): A Technical Guide for Advanced Drug Discovery and Development
Introduction: The Strategic Value of Fluorinated Cycloalkanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a multitude of pharmacological parameters.[1][2][3] Among the diverse array of fluorinated motifs, the tetrafluorocyclobutyl group has emerged as a compelling bioisostere and a modulator of drug-like properties. This guide provides an in-depth technical overview of (2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS 378-17-6), a key building block for introducing this valuable moiety. We will explore its physicochemical properties, a robust synthesis protocol, detailed spectroscopic analysis, applications in drug development, and essential safety and handling procedures. For researchers and scientists in the pharmaceutical and life sciences sectors, this document serves as a comprehensive resource for harnessing the potential of this versatile fluorinated intermediate.
Physicochemical Properties: A Data-Driven Profile
Precise physicochemical data for (2,2,3,3-Tetrafluorocyclobutyl)methanol is not extensively reported in publicly available literature. However, by drawing comparisons with structurally related fluorinated alcohols and cyclobutane derivatives, we can establish a reliable profile of its expected properties. The introduction of four fluorine atoms onto the cyclobutane ring is anticipated to significantly influence its boiling point, density, and solubility compared to its non-fluorinated counterpart.
Table 1: Physicochemical Properties of (2,2,3,3-Tetrafluorocyclobutyl)methanol and Related Compounds
| Property | (2,2,3,3-Tetrafluorocyclobutyl)methanol (Predicted/Estimated) | (3,3-Difluorocyclobutyl)methanol (Experimental) | Cyclobutylmethanol (Experimental) |
| CAS Number | 378-17-6 | 681128-39-2[] | 4415-82-1 |
| Molecular Formula | C₅H₆F₄O | C₅H₈F₂O[] | C₅H₁₀O |
| Molecular Weight | 158.09 g/mol | 122.11 g/mol [] | 86.13 g/mol |
| Boiling Point | ~140-150 °C at 760 mmHg | 130.9 °C at 760 mmHg[][5] | 142-143 °C |
| Density | ~1.3 - 1.4 g/cm³ | 1.201 g/cm³[] | 0.923 g/cm³ |
| Appearance | Colorless liquid (predicted) | Liquid | Colorless liquid |
| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols). Limited solubility in water. | Soluble in organic solvents. | Miscible with water and organic solvents. |
Note: The predicted values for (2,2,3,3-Tetrafluorocyclobutyl)methanol are based on trends observed in related fluorinated compounds. The increased fluorine content is expected to elevate the boiling point and density relative to the difluoro-analogue.
Synthesis Protocol: A Reliable Pathway to a Key Intermediate
The most direct and widely applicable synthetic route to (2,2,3,3-Tetrafluorocyclobutyl)methanol involves the reduction of the corresponding carboxylic acid, 2,2,3,3-tetrafluorocyclobutanecarboxylic acid. This precursor, while not ubiquitously available, can be synthesized through specialized fluorination techniques. The following protocol details a robust reduction method.
Experimental Protocol: Reduction of 2,2,3,3-Tetrafluorocyclobutanecarboxylic Acid
This procedure is adapted from established methods for the reduction of carboxylic acids to primary alcohols.
Materials:
-
2,2,3,3-Tetrafluorocyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or a safer alternative like Ammonia-borane (NH₃BH₃) with a titanium catalyst.[6]
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Carboxylic Acid: A solution of 2,2,3,3-tetrafluorocyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Workup: The resulting granular precipitate is filtered off and washed with THF or Et₂O. The combined organic filtrates are then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield (2,2,3,3-Tetrafluorocyclobutyl)methanol as a colorless liquid.
Caption: Proposed synthesis of (2,2,3,3-Tetrafluorocyclobutyl)methanol.
Spectroscopic Analysis: Elucidating the Molecular Structure
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of (2,2,3,3-Tetrafluorocyclobutyl)methanol. Below are the predicted spectral data based on the analysis of analogous fluorinated compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the methanolic proton, the methylene protons of the CH₂OH group, and the protons on the cyclobutane ring.
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δ 4.0-3.5 (m, 2H): Methylene protons (-CH₂OH). The chemical shift is influenced by the adjacent hydroxyl group and the electron-withdrawing fluorine atoms on the cyclobutane ring.
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δ 3.0-2.5 (m, 3H): Protons on the cyclobutane ring (-CHF-CH₂-). These protons will likely exhibit complex splitting patterns due to geminal and vicinal coupling with each other and with the fluorine atoms.
-
δ 2.5-1.5 (t, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity of this signal are dependent on the solvent, concentration, and temperature. In some cases, it may appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon environment, with characteristic splitting due to coupling with fluorine atoms.
-
δ 125-115 (tt, J ≈ 240 Hz, J ≈ 30 Hz): CF₂ carbons of the cyclobutane ring. The large one-bond C-F coupling constant is characteristic of geminal difluoro groups.
-
δ 65-55 (t, J ≈ 20 Hz): Methylene carbon (-CH₂OH).
-
δ 45-35 (m): CH carbon of the cyclobutane ring.
-
δ 30-20 (t, J ≈ 25 Hz): CH₂ carbon of the cyclobutane ring.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For (2,2,3,3-Tetrafluorocyclobutyl)methanol, a complex multiplet is expected due to the non-equivalent fluorine atoms.
-
δ -130 to -140 (m): A complex multiplet arising from the four fluorine atoms on the cyclobutane ring. The complexity is due to geminal and vicinal F-F coupling, as well as coupling to the ring protons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and C-F bonds.
-
3600-3200 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group. The broadness is due to hydrogen bonding.
-
2960-2850 cm⁻¹ (medium): C-H stretching vibrations of the methylene and cyclobutane groups.
-
1300-1000 cm⁻¹ (strong, multiple bands): C-F stretching vibrations. These are typically very strong and can be diagnostic for the presence of fluorine.
-
1050-1000 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak, although it may be of low intensity due to the lability of the C-F bonds. Fragmentation patterns will likely involve the loss of HF, H₂O, and small fluorinated fragments.
-
m/z 158 (M⁺): Molecular ion peak.
-
m/z 138 ([M-HF]⁺): Loss of hydrogen fluoride.
-
m/z 140 ([M-H₂O]⁺): Loss of water.
-
Characteristic lower mass fragments: Arising from the cleavage of the cyclobutane ring.
Applications in Drug Discovery and Development: A Strategic Advantage
The incorporation of the 2,2,3,3-tetrafluorocyclobutyl moiety offers several strategic advantages in the design of novel therapeutics. This is primarily due to the profound effects of fluorine on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Impact of the tetrafluorocyclobutyl moiety on drug properties.
-
Metabolic Stability: The high strength of the C-F bond makes the tetrafluorocyclobutyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2][3] This can lead to an increased half-life and improved bioavailability of the drug candidate.
-
Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] The rigid, puckered conformation of the cyclobutane ring can also influence the overall shape of the molecule, impacting its permeability.[7]
-
Binding Affinity and Conformation: The highly polarized C-F bonds can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity. The rigid nature of the cyclobutane ring can also lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.[7]
-
pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be a valuable tool for optimizing the ionization state of a drug at physiological pH.[1]
Safety and Handling: Prudent Laboratory Practices
(2,2,3,3-Tetrafluorocyclobutyl)methanol, as a polyfluorinated organic compound, should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling fluorinated chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8][9]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alkali metals.
-
Fire Safety: While not expected to be highly flammable, appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam) should be readily available.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.[8]
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
(2,2,3,3-Tetrafluorocyclobutyl)methanol represents a valuable and versatile building block for the synthesis of advanced pharmaceutical candidates. The strategic introduction of the tetrafluorocyclobutyl moiety can impart significant improvements in metabolic stability, lipophilicity, and binding affinity. While a lack of extensive experimental data necessitates careful characterization, the predicted properties and established synthetic routes provide a solid foundation for its application in medicinal chemistry programs. As the demand for more effective and safer drugs continues to grow, the judicious use of fluorinated scaffolds, such as the one derived from (2,2,3,3-Tetrafluorocyclobutyl)methanol, will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Available at: [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Available at: [Link]
-
Kuleshova, E., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). IR absorption spectra of increasing concentrations (in mol %) of HFIP... Retrieved from [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Available at: [Link]
-
Lee, H., et al. (2020). A new method to search for per- and polyfluoroalkyl substances (PFASs) by linking fragmentation flags with their molecular ions by drift time using ion mobility spectrometry. PubMed. Available at: [Link]
-
Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. NIST. Available at: [Link]
-
Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]
-
McAskill, N. A. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes. Australian Journal of Chemistry. Available at: [Link]
-
DeBlase, A. F., et al. (2024). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
-
Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society. Available at: [Link]
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]
-
Wang, D., et al. (n.d.). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry. Available at: [Link]
-
WES Industries. (2023). PFOA Regulations on Environmental Safety. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Retrieved from [Link]
-
FPS Public Health. (2026). Practical tips to minimize PFAS exposure. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
International Safety. (2022). PFAS Safety: PPE and Mitigation Efforts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2,3,3-Tetrafluorobutane. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (3,3-Difluorocyclobutyl)methanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]
-
ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]
-
Journal of the National Academy of Sciences of Ukraine. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]
-
Government of Canada. (2025). Per- and polyfluoroalkyl substances (PFAS) and your health. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
ResearchGate. (2025). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. Retrieved from [Link] Trifluoromethylcycloalkanes_1-Fluoroformyl-1-trifluoromethylcycloalkanes_and_1-Trifluoromethyl-1-cycloalkanecarboxylic_Acids
-
MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]
-
NIST. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.globalchemmall.com [m.globalchemmall.com]
- 6. wesinc.com [wesinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. int-enviroguard.com [int-enviroguard.com]
